molecular formula C16H20N4O B3007981 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanecarboxamide CAS No. 2034336-82-6

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B3007981
CAS No.: 2034336-82-6
M. Wt: 284.363
InChI Key: CBFAELAJBKEQRS-UHFFFAOYSA-N
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Description

The compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanecarboxamide (CAS: 2034257-03-7) features a pyrazole core substituted with 3,5-dimethyl groups and a pyridin-2-yl moiety at the N1 position. An ethyl linker connects the pyrazole to a cyclopropanecarboxamide group, while a thiophene-substituted cyclopentane enhances structural complexity (Fig. 1). Its molecular formula is C22H26N4OS (MW: 394.53 g/mol) .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-14(8-10-18-16(21)13-6-7-13)12(2)20(19-11)15-5-3-4-9-17-15/h3-5,9,13H,6-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFAELAJBKEQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a pyridine moiety and is linked to a cyclopropanecarboxamide . The general structure can be represented as follows:

N 2 3 5 dimethyl 1 pyridin 2 yl 1H pyrazol 4 yl ethyl cyclopropanecarboxamide\text{N 2 3 5 dimethyl 1 pyridin 2 yl 1H pyrazol 4 yl ethyl cyclopropanecarboxamide}

The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions with hydrazine and diketones, followed by the introduction of the pyridine moiety via coupling reactions such as Suzuki-Miyaura cross-coupling .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines . For instance, pyrazolone derivatives have been noted for their potential in treating brain ischemia and myocardial ischemia . The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Pyrazolone derivatives are known for their analgesic and anti-inflammatory activities . The mechanism generally involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to specific receptors, altering cellular signaling pathways crucial for cancer progression .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that pyrazolone derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose-response relationships .
  • Anti-inflammatory Studies : In vitro studies revealed that similar compounds inhibited COX enzymes effectively, leading to reduced levels of inflammatory mediators such as prostaglandins .
  • Mechanistic Insights : Research highlighted that the interaction of the pyrazole moiety with metal ions could enhance biological activity by forming coordination complexes that modulate enzyme functions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown promising activity against various cancer cell lines. For instance, derivatives of similar structures have demonstrated cytotoxic effects in vitro. Research indicates that compounds with pyrazole and pyridine rings can inhibit cell proliferation in cancer models, potentially through the induction of apoptosis or cell cycle arrest .

Antimicrobial Properties : Studies have reported that derivatives of this compound exhibit significant antimicrobial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways, leading to reduced viability of pathogens .

Neuropharmacology

Cognitive Enhancement : Some studies suggest that compounds containing the pyridine and pyrazole motifs may enhance cognitive function. They are believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, thus potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in treating inflammatory disorders .

Case Study 1: Anticancer Activity

In vitro studies on derivatives of the compound demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line. This suggests potent anti-cancer activity, warranting further investigation into its mechanism and potential clinical applications.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties against various bacterial strains. The results indicated that certain derivatives significantly inhibited growth, suggesting potential as a new class of antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Pyridine Hybrids
  • Compound 27 (): Structure: 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide. Key differences: Replaces the cyclopropanecarboxamide with a sulfonamide and 4-chlorophenylcarbamoyl group. Impact: The sulfonamide group may enhance hydrogen-bonding capacity compared to the carboxamide in the target compound.
  • Triazolo/Tetrazolo Derivatives ():

    • Structures: Feature fused triazolo[4,3-b]pyridazine or tetrazolo[1,5-b]pyridazine rings attached to the pyrazole.
    • Impact: Increased rigidity and planarity from fused rings may improve binding to flat enzymatic pockets but reduce solubility .
Cyclopropane and Heterocyclic Modifications
  • Patent Compound P-0042 (): Structure: Contains a pyrrolidin-3-yloxy linker and a pyridazinone ring. Molecular Weight: 445.2 g/mol (higher than the target compound). Impact: The pyridazinone moiety introduces hydrogen-bonding sites, while the cyclopropylacetamide group mirrors the target’s cyclopropanecarboxamide, suggesting shared synthetic strategies .
  • Disulfide-Linked Compound 49 ():

    • Structure: Includes a disulfide bridge and phenethyl-piperidine group.
    • Molecular Weight: 641.90 g/mol.
    • Impact: The disulfide group may confer redox-sensitive properties, contrasting with the thiophene in the target compound, which enhances π-π stacking .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) ¹H-NMR Features (δ, ppm) Reference
Target Compound Not reported Not reported Not reported
Compound 27 () 138–142 3344 (NH), 1726 (C=O) 0.90 (t, CH3), 7.36 (s, Ph)
Triazolo Derivative (E-4c) 285–288 Not reported Not reported
  • Key Observations :
    • Compound 27’s lower melting point (138–142°C) compared to triazolo derivatives (285–288°C) suggests reduced crystallinity due to flexible substituents .
    • IR data for Compound 27 confirms carbamoyl (C=O) and sulfonamide (SO₂) functionalities, absent in the target compound .

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